2-Fluoro-4-isopropoxybenzoic acid methyl ester
Overview
Description
2-Fluoro-4-isopropoxybenzoic acid methyl ester is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the second position is replaced by a fluorine atom, and the fourth position is substituted with an isopropoxy group. The compound is commonly used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-isopropoxybenzoic acid methyl ester typically involves the esterification of 2-Fluoro-4-isopropoxybenzoic acid. The reaction is carried out using methanol and a suitable acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-isopropoxybenzoic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-Fluoro-4-isopropoxybenzoic acid and methanol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water or aqueous solutions.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Hydrolysis: 2-Fluoro-4-isopropoxybenzoic acid and methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2-Fluoro-4-isopropoxybenzyl alcohol.
Scientific Research Applications
2-Fluoro-4-isopropoxybenzoic acid methyl ester is utilized in several scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-substrate interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-isopropoxybenzoic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity, leading to various biological effects. The isopropoxy group may also contribute to the compound’s lipophilicity, affecting its distribution and metabolism within biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxybenzoic acid methyl ester
- 2-Fluoro-4-ethoxybenzoic acid methyl ester
- 2-Fluoro-4-propoxybenzoic acid methyl ester
Uniqueness
2-Fluoro-4-isopropoxybenzoic acid methyl ester is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
methyl 2-fluoro-4-propan-2-yloxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(2)15-8-4-5-9(10(12)6-8)11(13)14-3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWALYBMEHLXFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C(=O)OC)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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